molecular formula C11H11N3O B12353918 2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile

2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile

Katalognummer: B12353918
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: HOMYYIDPWSPZSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile is a heterocyclic compound that features a piperidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-cyanopyridine with piperidine derivatives in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its combination of a piperidine ring with a pyridine ring allows for diverse functionalization and potential therapeutic applications .

Eigenschaften

Molekularformel

C11H11N3O

Molekulargewicht

201.22 g/mol

IUPAC-Name

2-oxo-6-pyridin-4-ylpiperidine-3-carbonitrile

InChI

InChI=1S/C11H11N3O/c12-7-9-1-2-10(14-11(9)15)8-3-5-13-6-4-8/h3-6,9-10H,1-2H2,(H,14,15)

InChI-Schlüssel

HOMYYIDPWSPZSZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC(=O)C1C#N)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.